2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Beschreibung
This compound features a pyrazolo[3,4-d]pyrimidine core, a scaffold known for its role in kinase inhibition and anticancer drug development . The structure includes a 2,4-dimethylphenyl group at the pyrazole ring and a sulfanyl-linked acetamide moiety substituted with a 3-methylphenyl group.
Eigenschaften
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-14-5-4-6-17(10-14)26-20(28)12-29-22-18-11-25-27(21(18)23-13-24-22)19-8-7-15(2)9-16(19)3/h4-11,13H,12H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVLGVWKQQNZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.
- Molecular Formula : C26H25N7O3
- Molecular Weight : 483.532 g/mol
- IUPAC Name : N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide
Compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation. The inhibition of cdk2 can affect the transition from the G1 phase to the S phase of the cell cycle, leading to cytotoxic effects against various cancer cell lines .
Cytotoxicity and Anticancer Potential
Recent studies have demonstrated that related compounds exhibit significant cytotoxic activity against several cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising anti-cancer activity through mechanisms involving apoptosis induction and cell cycle arrest. The compound's structural features contribute to its binding affinity for cdk2 and other molecular targets involved in tumor progression.
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| 7a | HepG2 | 20.667 |
| 7b | HepG2 | 33.565 |
| 7c | HepG2 | 39.002 |
| 7d | HepG2 | 39.667 |
| 7e | HepG2 | 39.105 |
| 7f | HepG2 | 16.782 |
In this context, compound 7f , which contains two methyl groups at positions 2 and 6 of the phenyl ring, displayed the best anti-cancer potential with an IC50 value of 16.782 µg/mL , indicating strong cytotoxicity against HepG2 liver cancer cells .
Hemolytic Activity
The hemolytic activity of these compounds was assessed using Triton-X-100 as a standard. The results indicated low cytotoxicity across the tested compounds, with compound 7f showing a hemolytic activity of 1.19 ± 0.02% , which is significantly lower than that of Triton-X-100 (100%) and indicates a favorable safety profile for further development .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of pyrazolo[3,4-d]pyrimidine derivatives:
-
Study on Anticancer Activity : A study published in Pharmaceutical Sciences evaluated various derivatives against HepG2 cells and reported that modifications in the phenyl ring significantly impacted anticancer activity.
- The structure–activity relationship (SAR) highlighted that electron-withdrawing groups enhanced potency while electron-donating groups reduced it.
- Molecular Docking Studies : Molecular docking studies have suggested that these compounds effectively bind to cdk2's active site, blocking its function and leading to cell cycle arrest in cancer cells.
- Synthesis Methodologies : Various synthetic routes have been explored for creating these compounds, including multi-step reactions that involve key intermediates verified by NMR and mass spectrometry techniques.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Differences
*Molecular weights estimated based on structural formulas.
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2,4-dimethylphenyl and 3-methylphenyl groups confer higher lipophilicity compared to fluorinated analogs (e.g., ), which may enhance cell membrane permeability but reduce aqueous solubility . ’s methylamino group balances lipophilicity and solubility, a strategy applicable to optimizing the target compound .
Synthetic Pathways :
- The target compound’s sulfanyl linkage is consistent with analogs synthesized via nucleophilic substitution (e.g., ’s use of α-chloroacetamides) .
- Palladium-catalyzed cross-coupling () is a common method for introducing aryl/heteroaryl groups to the pyrazolo[3,4-d]pyrimidine core .
Implications for Drug Development
While biological data for the target compound is lacking, insights from analogs suggest:
- Kinase Inhibition Potential: Chromenone-containing analogs () demonstrate kinase-targeting activity, implying that the target compound’s pyrazolo[3,4-d]pyrimidine core could be optimized for similar applications .
- ADME Optimization : Substituent choices (e.g., methyl vs. fluorine) allow fine-tuning of absorption, distribution, metabolism, and excretion (ADME) properties. For instance, fluorinated groups may extend half-life, while methyl groups improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
